Cas no 65618-07-7 (2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione)

2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is a brominated heterocyclic compound featuring a fused indoloquinazoline-dione core structure. Its key advantages include high thermal and chemical stability due to its rigid aromatic framework, making it suitable for applications in materials science and organic electronics. The dibromo substitution enhances its reactivity in cross-coupling reactions, facilitating further functionalization for tailored derivatives. This compound exhibits potential as a building block for optoelectronic materials, given its extended π-conjugation and electron-deficient quinazoline moiety. Its well-defined structure and purity make it a valuable intermediate in synthetic chemistry, particularly for developing dyes, pigments, or small-molecule semiconductors.
2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione structure
65618-07-7 structure
Product name:2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione
CAS No:65618-07-7
MF:C15H6Br2N2O2
MW:406.028341770172
CID:1093151
PubChem ID:4576960

2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione Chemical and Physical Properties

Names and Identifiers

    • 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione
    • AKOS022187837
    • TQR1182
    • Indolo[2,1-b]quinazoline-6,12-dione, 2,8-dibromo-
    • 65618-07-7
    • Inchi: InChI=1S/C15H6Br2N2O2/c16-7-1-3-11-9(5-7)15(21)19-12-4-2-8(17)6-10(12)13(20)14(19)18-11/h1-6H
    • InChI Key: KQUWJEXXTUZLAF-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Br)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2

Computed Properties

  • Exact Mass: 405.87755g/mol
  • Monoisotopic Mass: 403.87960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų
  • XLogP3: 3.4

2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A199008851-1g
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione
65618-07-7 95%
1g
$735.42 2023-09-01

Additional information on 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione

Professional Introduction to 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione (CAS No. 65618-07-7)

2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione, identified by the Chemical Abstracts Service Number (CAS No.) 65618-07-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indolo[2,1-b]quinazoline scaffold, a structural motif known for its broad spectrum of biological activities. The presence of bromine substituents at the 2- and 8-positions enhances its potential as a versatile intermediate in drug discovery and synthesis.

The indolo[2,1-b]quinazoline core is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological properties. Researchers have long been interested in its derivatives due to their ability to interact with multiple biological targets. The specific substitution pattern in 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione makes it a particularly intriguing candidate for further exploration.

In recent years, advances in computational chemistry and molecular modeling have facilitated the design of novel indolo[2,1-b]quinazoline derivatives with enhanced binding affinity and selectivity. The brominated version of this compound has been studied for its potential applications in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer pathways. Preliminary studies suggest that 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione may exhibit inhibitory effects on certain proto-oncogenes, making it a promising candidate for further preclinical investigation.

The synthesis of 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione involves multi-step organic transformations, typically starting from readily available indole derivatives. The bromination step at the 2- and 8-positions is critical and requires precise control to ensure high yield and selectivity. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to optimize the synthetic route.

One of the key advantages of 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione is its structural flexibility, which allows for further functionalization through various chemical reactions. This property makes it an excellent scaffold for structure-activity relationship (SAR) studies. By modifying different positions on the indolo[2,1-b]quinazoline core, researchers can fine-tune the pharmacological properties of the compound to achieve desired therapeutic effects.

Recent publications have highlighted the potential of brominated indolo[2,1-b]quinazolines as scaffolds for antiviral and anti-inflammatory agents. The electron-withdrawing nature of bromine atoms can enhance the reactivity of certain functional groups within the molecule, facilitating interactions with biological targets. This has led to interest in exploring 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione as a precursor for novel therapeutic agents.

The pharmacokinetic profile of 2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione is another area of active investigation. Understanding how this compound is metabolized and eliminated in vivo is crucial for optimizing its therapeutic potential. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been utilized to study its metabolic pathways.

In conclusion,2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione (CAS No. 65618-07-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. Further research is warranted to fully elucidate its pharmacological properties and explore its therapeutic applications.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd